molecular formula C20H17N3O4S3 B2433073 4-(N-(furan-2-ylmethyl)-N-methylsulfamoyl)-N-(4-(thiophen-2-yl)thiazol-2-yl)benzamide CAS No. 899963-81-6

4-(N-(furan-2-ylmethyl)-N-methylsulfamoyl)-N-(4-(thiophen-2-yl)thiazol-2-yl)benzamide

Cat. No.: B2433073
CAS No.: 899963-81-6
M. Wt: 459.55
InChI Key: ZDMBBVBKQYYRNY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(N-(Furan-2-ylmethyl)-N-methylsulfamoyl)-N-(4-(thiophen-2-yl)thiazol-2-yl)benzamide is a synthetic heterocyclic compound of significant interest in medicinal chemistry and drug discovery research. This multi-ring system integrates several privileged structures, including a benzamide core, a thiazole ring, and heteroaromatic furan and thiophene subunits, which are commonly associated with diverse biological activities. The presence of the sulfonamide group further enhances its potential as a key scaffold for interacting with various enzymatic targets. This compound is structurally designed for research applications, particularly in high-throughput screening campaigns to identify new bioactive molecules. Its complex structure suggests potential research value in investigating enzyme inhibition , with similar compounds being explored for their interaction with targets like histone deacetylases . The molecular framework may also support studies in oncology and inflammatory disease research, where modulating specific protein-protein interactions is a key objective . Researchers can utilize this chemical as a building block or a core structure for the synthesis of more complex derivatives or as a standard in analytical method development. Attention: For research use only. Not for human or veterinary use. This product is not a drug and is not approved by the FDA for the prevention, treatment, or cure of any medical condition. Strictly prohibited from bodily introduction into humans or animals.

Properties

IUPAC Name

4-[furan-2-ylmethyl(methyl)sulfamoyl]-N-(4-thiophen-2-yl-1,3-thiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N3O4S3/c1-23(12-15-4-2-10-27-15)30(25,26)16-8-6-14(7-9-16)19(24)22-20-21-17(13-29-20)18-5-3-11-28-18/h2-11,13H,12H2,1H3,(H,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDMBBVBKQYYRNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=CO1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC(=CS3)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N3O4S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-(N-(furan-2-ylmethyl)-N-methylsulfamoyl)-N-(4-(thiophen-2-yl)thiazol-2-yl)benzamide is a complex organic compound with potential pharmacological applications. This compound features a unique combination of functional groups, including a furan moiety, a sulfonamide group, and a thiazole ring, which may confer distinct biological activities. The exploration of its biological activity is crucial for understanding its potential therapeutic applications.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C15H16N4O3S\text{C}_{15}\text{H}_{16}\text{N}_{4}\text{O}_{3}\text{S}

This structure indicates the presence of multiple functional groups that may interact with various biological targets.

Biological Activity Overview

The biological activity of this compound has been investigated in several studies, focusing on its potential as an antimicrobial agent and its effects on specific enzymes involved in disease processes.

Antimicrobial Activity

Compounds similar to this compound have shown promise as antimicrobial agents . The sulfonamide moiety is particularly noteworthy for its established antimicrobial properties, which are attributed to its ability to inhibit bacterial folate synthesis.

Table 1: Comparative Antimicrobial Activity of Related Compounds

Compound NameMIC (µM)Target
Compound A10E. coli
Compound B5S. aureus
Target CompoundTBDTBD

The mechanism by which this compound exerts its biological effects is likely multifaceted. Preliminary data suggest that the compound may inhibit specific enzymes involved in metabolic pathways critical for pathogen survival. Further studies utilizing docking simulations and enzyme assays are necessary to elucidate the precise interactions at the molecular level.

Case Studies

Several research studies have focused on compounds with similar structural frameworks, providing insights into their biological activities:

  • Antitubercular Activity : A study evaluated derivatives of thiazole and furan for their antitubercular properties against Mycobacterium tuberculosis. The most active compounds displayed MIC values ranging from 1.56 to 50 µM, indicating significant potential for development as antitubercular agents .
  • Cytotoxicity Evaluation : In evaluating the safety profile of these compounds, cytotoxicity assays against human cell lines (e.g., HEK293 cells) revealed that several derivatives were non-toxic at concentrations that exhibited antimicrobial activity .
  • Structure-Activity Relationship (SAR) : Research has highlighted the importance of specific substituents on the phenyl and thiazole rings in influencing biological activity. Variations in these substituents significantly affected both the potency and selectivity of the compounds against bacterial strains .

Scientific Research Applications

Antibacterial Applications

Research indicates that compounds similar to 4-(N-(furan-2-ylmethyl)-N-methylsulfamoyl)-N-(4-(thiophen-2-yl)thiazol-2-yl)benzamide exhibit significant antibacterial activity. Sulfonamides, in general, inhibit the enzyme dihydropteroate synthase, crucial for bacterial folic acid synthesis. This inhibition leads to reduced folic acid production, hindering bacterial growth and proliferation.

Anticancer Potential

The compound's structure suggests potential applications in cancer therapy. Compounds containing sulfamoyl groups have been studied for their ability to inhibit indoleamine 2,3-dioxygenase (IDO), an enzyme associated with tumor immune evasion. By inhibiting IDO, these compounds can enhance the effectiveness of existing cancer treatments .

Synthesis and Evaluation

A study focusing on the synthesis of novel substituted benzamide derivatives highlighted the importance of structural modifications in enhancing biological activity against Mycobacterium tuberculosis. The synthesized compounds showed promising inhibitory concentrations (IC50) ranging from 1.35 to 2.18 μM against Mycobacterium tuberculosis H37Ra .

Comparative Analysis of Related Compounds

To better understand the potential applications of this compound, a comparative analysis with similar sulfonamide derivatives is presented below:

Compound NameStructural FeaturesUnique Aspects
N-(2-fluorophenyl)-4-[furan-2-ylmethyl(methyl)sulfamoyl]benzamideContains a single fluorine atomPotentially different biological activity due to reduced lipophilicity
N-(3,4-difluorophenyl)-4-[furan-2-ylmethyl(methyl)sulfamoyl]benzamideFluorine atoms at different positionsMay exhibit altered binding characteristics to target enzymes
N-(2,3-dichlorophenyl)-4-(N-(furan-2-ylmethyl)-N-methylsulfamoyl)benzamideContains dichlorophenyl but lacks the furan componentAbsence of furan may limit biological interactions compared to the target compound

Preparation Methods

Sulfamoylation of 4-Aminobenzoic Acid

Procedure :

  • Starting Material : 4-Aminobenzoic acid (10.0 g, 72.8 mmol) is suspended in anhydrous dichloromethane (DCM, 150 mL).
  • Sulfamoylation : Add furan-2-ylmethyl(methyl)sulfamoyl chloride (16.2 g, 80.1 mmol) and triethylamine (11.1 mL, 80.1 mmol) dropwise at 0°C. Stir for 6 hours at room temperature.
  • Workup : Quench with ice-cold water, extract with DCM, dry over Na₂SO₄, and concentrate.
  • Purification : Recrystallize from ethanol/water (yield: 82%).

Characterization :

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.02 (d, 2H, J = 8.4 Hz), 7.89 (d, 2H, J = 8.4 Hz), 7.45 (s, 1H), 6.50 (m, 2H), 4.25 (s, 2H), 3.12 (s, 3H).
  • IR (KBr) : 1685 cm⁻¹ (C=O), 1340 cm⁻¹ (S=O).

Synthesis of Intermediate B: 2-Amino-4-(thiophen-2-yl)thiazole

Hantzsch Thiazole Synthesis

Procedure :

  • Thioamide Formation : React thiophene-2-carboxaldehyde (5.0 g, 44.6 mmol) with thiourea (3.4 g, 44.6 mmol) in ethanol (50 mL) under reflux for 3 hours.
  • Cyclization : Add α-bromoacetophenone (8.7 g, 44.6 mmol) and continue refluxing for 12 hours.
  • Workup : Cool, filter the precipitate, and wash with cold ethanol.
  • Purification : Column chromatography (SiO₂, hexane/ethyl acetate 3:1; yield: 68%).

Characterization :

  • ¹³C NMR (100 MHz, CDCl₃): δ 167.2 (C-2), 142.1 (C-4), 128.3 (thiophene C), 115.6 (C-5).
  • MS (ESI) : m/z 195.0 [M+H]⁺.

Amide Coupling to Form the Target Compound

Activation of Intermediate A

Procedure :

  • Chlorination : Treat Intermediate A (7.5 g, 22.4 mmol) with thionyl chloride (20 mL) at 70°C for 2 hours. Evaporate excess SOCl₂ to obtain 4-(N-(furan-2-ylmethyl)-N-methylsulfamoyl)benzoyl chloride.

Coupling with Intermediate B

Procedure :

  • Reaction : Add Intermediate B (4.8 g, 24.6 mmol) and pyridine (3.6 mL, 44.8 mmol) to the benzoyl chloride in dry THF (100 mL). Stir at 0°C for 1 hour, then at room temperature for 12 hours.
  • Workup : Dilute with water, extract with ethyl acetate, and dry over MgSO₄.
  • Purification : Recrystallize from acetonitrile (yield: 75%).

Characterization :

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.45 (s, 1H), 8.12 (d, 2H, J = 8.4 Hz), 7.95 (d, 2H, J = 8.4 Hz), 7.60 (d, 1H, J = 3.6 Hz), 7.35 (m, 2H), 6.55 (m, 2H), 4.30 (s, 2H), 3.15 (s, 3H).
  • HPLC : Purity >98% (C18 column, MeCN/H₂O 70:30).

Optimization and Challenges

Critical Parameters

  • Sulfamoyl Chloride Reactivity : Excess triethylamine (1.1 eq) ensures complete deprotonation of the amine.
  • Coupling Efficiency : Pyridine scavenges HCl, preventing side reactions during amide formation.

Side Reactions and Mitigation

  • Thiazole Ring Oxidation : Conduct reactions under nitrogen to prevent degradation.
  • Sulfamoyl Hydrolysis : Maintain anhydrous conditions during chlorination.

Analytical Validation

Table 1: Spectral Data Summary

Proton δ (ppm) Multiplicity Assignment
Benzamide H 8.45 s NH
Thiophene H 7.60 d (J = 3.6 Hz) Thiophene C3-H
Furan H 6.55 m Furan C3/C4-H

Table 2: Reaction Yields and Conditions

Step Yield Key Conditions
Sulfamoylation 82% 0°C → RT, DCM, Et₃N
Thiazole Synthesis 68% Reflux, ethanol
Amide Coupling 75% Pyridine, THF, 0°C → RT

Q & A

Q. Critical Reaction Parameters :

ParameterOptimal ConditionImpact on Yield
SolventDMF or DCMPolar aprotic solvents enhance nucleophilicity
Temperature0–5°C (Step 2); RT (Step 3)Controlled temperatures prevent side reactions
CatalystTriethylamine (Step 2)Neutralizes HCl, driving sulfonylation

Yield Optimization : Purification via silica gel chromatography (hexane:EtOAc) improves purity to >95% .

Which spectroscopic techniques are most effective for characterizing this compound?

Basic Research Question

  • 1H/13C NMR : Assigns proton environments (e.g., thiophene δ 7.2–7.5 ppm; furan δ 6.3–6.5 ppm) and confirms substituent connectivity .
  • FT-IR : Identifies sulfonamide S=O stretches (~1350 cm⁻¹) and amide C=O (~1650 cm⁻¹) .
  • HRMS (ESI+) : Validates molecular weight (e.g., [M+H]+ m/z calculated for C₂₃H₂₀N₃O₃S₂: 474.09) .
  • X-ray Crystallography : Resolves 3D conformation, highlighting π-π stacking between thiophene and benzamide .

How can computational methods elucidate the compound’s interaction with biological targets?

Advanced Research Question

  • Molecular Docking (AutoDock Vina) : Predicts binding to enzyme active sites (e.g., EGFR kinase). The thiophene-thiazole moiety shows strong hydrophobic interactions with Leu694 and Val702 residues .
  • MD Simulations (GROMACS) : Assesses stability of ligand-protein complexes over 100 ns. Root-mean-square deviation (RMSD) <2 Å indicates stable binding .
  • Pharmacophore Modeling : Identifies critical features (e.g., sulfamoyl as hydrogen bond acceptor) for antimicrobial activity .

How to resolve contradictions in biological activity data across assay models?

Advanced Research Question
Discrepancies in IC₅₀ values (e.g., anticancer activity in MCF-7 vs. HeLa cells) may arise from:

  • Assay Conditions : Varying serum concentrations alter compound solubility .
  • Substituent Effects : Thiophene vs. furan substitution modulates logP, affecting membrane permeability .
    Mitigation Strategies :
  • Standardize protocols (e.g., 10% FBS in DMEM).
  • Use isogenic cell lines to isolate target-specific effects .

How does the electronic configuration influence reactivity in nucleophilic substitutions?

Advanced Research Question
The sulfamoyl group (-SO₂N-) acts as an electron-withdrawing group, activating the benzamide ring for electrophilic attack.

  • Hammett Constants (σ) : Thiophene (σ = +0.06) enhances electrophilicity at the 4-position .
  • DFT Calculations (Gaussian 09) : Frontier molecular orbitals (HOMO-LUMO gap = 4.1 eV) predict reactivity at the sulfamoyl nitrogen .

Key considerations for SAR studies on thiazole-containing benzamides?

Advanced Research Question

SubstituentBiological ImpactMechanism
Thiophene at thiazole-4↑ Anticancer activityEnhances intercalation with DNA
Furan-methyl sulfamoyl↓ CytotoxicityReduces metabolic oxidation
Methylsulfonyl↑ SolubilityImproves pharmacokinetics (logP = 2.3)

Q. Methodology :

  • Synthesize analogs with systematic substituent variations.
  • Corrogate activity data (e.g., IC₅₀) with computational descriptors (e.g., cLogP, PSA) .

What in vitro models are appropriate for initial biological screening?

Basic Research Question

  • Antibacterial : Broth microdilution (MIC against S. aureus ATCC 25923) .
  • Anticancer : MTT assay (72 hr exposure in HepG2 cells) .
  • Enzyme Inhibition : Fluorescence-based assays (e.g., COX-2 inhibition at 10 µM) .

How do sulfamoyl and thiophene groups influence pharmacokinetics?

Advanced Research Question

  • Sulfamoyl : Increases aqueous solubility (PSA = 110 Ų) but may reduce BBB penetration .
  • Thiophene : Enhances metabolic stability (CYP3A4 t₁/₂ = 45 min vs. 12 min for furan) via reduced oxidation .
    ADME Prediction (SwissADME) :
ParameterValue
logP3.1
H-bond Acceptors6
Bioavailability56%

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